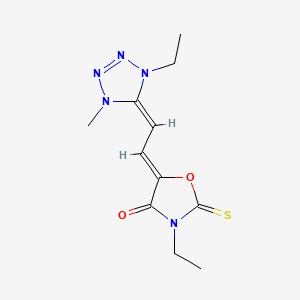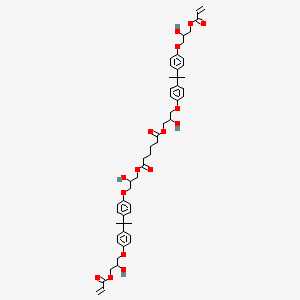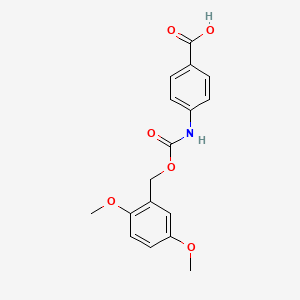
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid is a complex organic compound that features both aromatic and aliphatic functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid typically involves the reaction of 2,5-dimethoxybenzyl alcohol with p-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of N-(2,5-dimethoxybenzyloxycarbonyl)-p-phenylenediamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxybenzoic acid: Shares the methoxy functional groups but lacks the aminobenzoic acid moiety.
p-Aminobenzoic acid: Contains the aminobenzoic acid structure but lacks the methoxy groups.
N-(2,5-Dimethoxybenzyl)-p-aminobenzoic acid: Similar structure but with different substituents on the benzyl group.
Uniqueness
N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
38618-47-2 |
|---|---|
Molekularformel |
C17H17NO6 |
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
4-[(2,5-dimethoxyphenyl)methoxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-22-14-7-8-15(23-2)12(9-14)10-24-17(21)18-13-5-3-11(4-6-13)16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
VPXWPFYQPWMMGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)COC(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


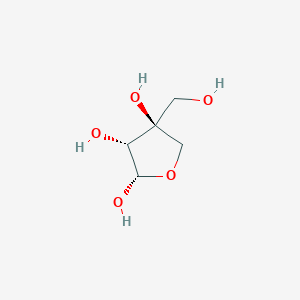



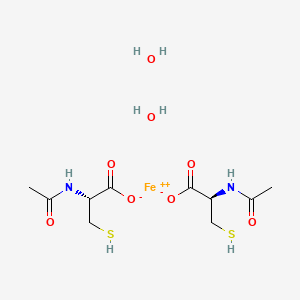

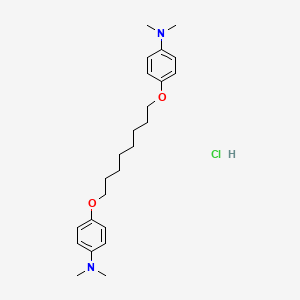

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)

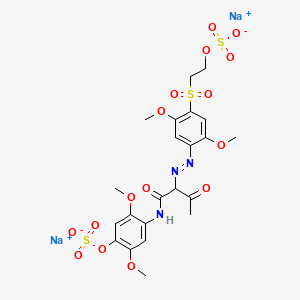
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
